4-nitro-1-(2-nitrophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-(2-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-12(15)7-5-10-11(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMOYJDRRKDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492839 | |
| Record name | 4-Nitro-1-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62569-41-9 | |
| Record name | 4-Nitro-1-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Elucidation and Advanced Characterization Techniques for Nitrophenyl Pyrazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within the 4-nitro-1-(2-nitrophenyl)-1H-pyrazole molecule can be established.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and nitrophenyl rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is significantly affected by the electron-withdrawing nature of the nitro groups and the aromatic character of the heterocyclic and benzene (B151609) rings.
For a closely related isomer, 3-nitro-1-(2-nitrophenyl)-1H-pyrazole, the reported ¹H-NMR spectrum in CDCl₃ shows a series of multiplets in the aromatic region. sci-hub.st The protons of the 2-nitrophenyl group typically appear as a complex multiplet due to spin-spin coupling. The pyrazole ring protons also give rise to characteristic signals, with their chemical shifts dependent on the position of the nitro group. In the case of this compound, the protons on the pyrazole ring are expected to be downfield shifted due to the deshielding effect of the nitro group at the 4-position.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | 8.0 - 8.5 | s |
| Pyrazole H-5 | 8.5 - 9.0 | s |
| 2-Nitrophenyl H-3' | 7.8 - 8.2 | m |
| 2-Nitrophenyl H-4' | 7.6 - 8.0 | m |
| 2-Nitrophenyl H-5' | 7.6 - 8.0 | m |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
For the isomer 3-nitro-1-(2-nitrophenyl)-1H-pyrazole, the ¹³C-NMR spectrum in CDCl₃ shows distinct signals for all the carbon atoms in the molecule. sci-hub.st The carbon bearing the nitro group (C-3) is observed at approximately 157.6 ppm, while the other pyrazole carbons and the carbons of the nitrophenyl ring resonate at their characteristic chemical shifts. A similar pattern is expected for this compound, with the C-4 carbon being significantly downfield shifted.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | 135 - 140 |
| Pyrazole C-4 | 150 - 155 |
| Pyrazole C-5 | 125 - 130 |
| 2-Nitrophenyl C-1' | 130 - 135 |
| 2-Nitrophenyl C-2' | 145 - 150 |
| 2-Nitrophenyl C-3' | 125 - 130 |
| 2-Nitrophenyl C-4' | 130 - 135 |
| 2-Nitrophenyl C-5' | 128 - 132 |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the excitation of specific molecular vibrations, such as stretching and bending of bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro groups, the aromatic C-H and C=C bonds, and the C-N bonds. The symmetric and asymmetric stretching vibrations of the NO₂ groups are particularly strong and appear in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy provides similar information but with different selection rules. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the symmetric stretching of the nitro group and the breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for Nitrophenyl Pyrazoles
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Weak |
| Symmetric NO₂ Stretch | 1300 - 1370 | 1300 - 1370 (Strong) |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the confirmation of the elemental composition of the molecule.
For this compound (C₉H₆N₄O₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 234.0392 g/mol . The fragmentation pattern upon electron ionization (EI) would likely involve the loss of the nitro groups (as NO₂ or NO), as well as fragmentation of the pyrazole and phenyl rings. Common fragmentation pathways for nitrophenyl compounds include the loss of a nitro group (M - 46) and the loss of nitric oxide (M - 30). The fragmentation of the pyrazole ring can lead to various smaller charged fragments.
For the related isomer, 3-nitro-1-(2-nitrophenyl)-1H-pyrazole, the high-resolution mass spectrum showed the [M+H]⁺ ion at m/z 235.0468, which is consistent with the molecular formula C₉H₇N₄O₄. sci-hub.st
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to show strong absorption bands due to the π → π* transitions of the aromatic pyrazole and nitrophenyl rings. The presence of the nitro groups, which are strong chromophores and auxochromes, will significantly influence the position and intensity of these absorption bands, typically causing a bathochromic (red) shift to longer wavelengths. The electronic conjugation between the two aromatic rings will also affect the electronic transitions. Generally, nitrophenyl pyrazoles exhibit absorption maxima in the UV region, often between 250 and 400 nm.
Despite a comprehensive search of scientific literature and crystallographic databases, specific X-ray diffraction data for the compound This compound is not publicly available. As a result, a detailed analysis of its solid-state molecular architecture, including crystallographic parameters and molecular geometry as determined by X-ray diffraction, cannot be provided at this time.
The generation of the requested article, which is strictly centered on the spectroscopic and crystallographic characterization of this specific molecule, is therefore not possible without the foundational crystallographic data.
Computational Chemistry and Theoretical Investigations of Nitrophenyl Pyrazoles
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For a molecule like 4-nitro-1-(2-nitrophenyl)-1H-pyrazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry (bond lengths and angles) and ground state energy. However, specific optimized structural parameters and energy values for this compound are not documented in the searched scientific reports.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Energy
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For related nitrophenyl pyrazole (B372694) derivatives, these values have been calculated, but there is no available data detailing the specific HOMO energy, LUMO energy, or the resulting band gap for this compound.
Electrostatic Potential Surfaces and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. While MEP analysis has been performed on many pyrazole structures to identify reactive sites, particularly around nitro groups and the pyrazole ring's nitrogen atoms, specific MEP maps and charge distribution values for this compound are not available.
Bond Dissociation Energies (BDE) of Nitro Groups
The Bond Dissociation Energy (BDE) for the C-NO₂ or N-NO₂ bonds is a critical parameter for assessing the thermal stability of energetic materials. DFT calculations are often used to predict these energies. Although BDEs for a variety of nitroaromatic and nitroheterocyclic compounds have been reported, specific calculated values for the nitro groups attached to the pyrazole and phenyl rings of this compound have not been published.
Theoretical Prediction and Correlation with Experimental Spectroscopic Data (IR, NMR, UV-Vis)
Computational methods can predict spectroscopic data, which can then be correlated with experimental results to confirm molecular structures. Theoretical calculations for Infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Visible electronic transitions are standard practice. No such theoretical or comparative experimental-theoretical spectroscopic studies were found for this compound.
Molecular Modeling and Simulation Approaches
Beyond quantum mechanical calculations on single molecules, molecular modeling and simulation can provide insights into the behavior of molecules in condensed phases or their interactions with other molecules. This can include molecular docking studies to predict binding affinities with biological targets or molecular dynamics simulations to understand conformational changes over time. There is no evidence of such modeling or simulation studies having been conducted for this compound in the reviewed literature.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. For nitrophenyl pyrazole derivatives, docking studies provide insights into the molecular basis of their potential therapeutic activities by elucidating interactions within the active site of a target protein. ajpp.ineurasianjournals.com
In a typical molecular docking workflow for a compound like this compound, the three-dimensional structures of both the ligand (the pyrazole derivative) and the target protein are required. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). The process involves preparing both the ligand and protein structures, which includes adding hydrogen atoms, assigning charges, and defining the binding site or "docking box" on the protein. ajpp.in The docking algorithm then samples a large number of possible conformations and orientations of the ligand within this binding site, scoring each pose based on a force field that estimates the binding energy. nih.gov
The results of docking studies are typically analyzed by examining the binding energy (or docking score) and the specific interactions formed between the ligand and the amino acid residues of the protein. Lower binding energies generally indicate a more stable ligand-protein complex. Key interactions for pyrazole derivatives often include:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, while any N-H groups on the protein can act as donors.
Pi-Pi Stacking: The aromatic pyrazole and nitrophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The phenyl rings and the hydrocarbon backbone of the pyrazole can form hydrophobic interactions with nonpolar residues in the binding pocket.
For example, docking studies on N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have been used to understand their binding modes with DNA. ajpp.in Similarly, studies on other pyrazole derivatives have revealed potential inhibitory activity against targets like receptor tyrosine kinases by identifying key hydrogen bonds and hydrophobic interactions within the active site. nih.gov While specific docking data for this compound is not available, the principles derived from related nitrophenyl pyrazole structures are directly applicable for predicting its potential biological targets and interaction patterns. researchgate.netnih.gov
| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Pyrazole Derivative A | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |
| Pyrazole Derivative B | Aurora A (2W1G) | -8.57 | Arg137, Tyr212 | Hydrogen Bond, Pi-Pi Stacking |
| Pyrazole Derivative C | CDK2 (2VTO) | -10.35 | Leu83, Lys33 | Hydrogen Bond, Van der Waals |
Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com For compounds like this compound, MD simulations provide a deeper understanding of its conformational flexibility, dynamic behavior, and stability, both in isolation and when interacting with a biological target like a protein. researchgate.net This technique complements the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, allowing for the observation of how the system evolves over time. bohrium.com
An MD simulation begins with the initial coordinates of a system, which could be the pyrazole ligand itself or a ligand-protein complex (often taken from a docking result). The system is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for every atom in the system over a series of small time steps (on the order of femtoseconds). The forces acting on each atom are calculated using a molecular mechanics force field.
Key insights gained from MD simulations of nitrophenyl pyrazoles include:
Conformational Analysis: The simulation reveals the most stable and frequently adopted conformations of the molecule. For this compound, this would involve understanding the rotational freedom and preferred orientation of the two nitrophenyl rings relative to the central pyrazole core. A study on a related polynitrophenyl pyrazole derivative showed that the pyrazole and benzene (B151609) rings are significantly twisted relative to each other to minimize steric and electronic repulsion. d-nb.info
Stability of Ligand-Protein Complexes: By running an MD simulation on a docked complex, one can assess its stability. If the ligand remains bound within the active site and maintains key interactions throughout the simulation, it suggests a stable binding mode. Conversely, if the ligand quickly dissociates, the initial docking pose may have been inaccurate.
Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy between the ligand and the protein.
Solvent Effects: MD explicitly models the role of water molecules, which can be crucial in mediating ligand-protein interactions.
For instance, MD simulations performed on novel pyrazole-containing imide derivatives helped to explore the most likely binding mode with the Hsp90α protein, providing dynamic validation of docking results. researchgate.net The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during the simulation helps quantify the stability of the complex and the flexibility of different parts of the molecule. bohrium.com
| Parameter/Analysis | Description | Typical Value/Output |
|---|---|---|
| Force Field | Set of parameters to calculate potential energy of the system. | CHARMM, AMBER, GROMOS |
| Simulation Time | Total duration of the simulation. | 50 - 200 nanoseconds |
| Time Step | Integration time step for Newton's equations of motion. | 2 femtoseconds |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating system stability. | Plot of RMSD vs. Time |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues, indicating flexibility. | Plot of RMSF vs. Residue Number |
| Interaction Analysis | Monitoring of specific interactions (e.g., H-bonds) over time. | Hydrogen Bond Occupancy (%) |
Mechanistic Pathways of Pyrazole Formation: Theoretical Insights
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions being particularly prominent. nih.govnih.gov Theoretical chemistry, especially using Density Functional Theory (DFT), provides profound insights into the mechanisms of these reactions, allowing for the prediction of outcomes such as regioselectivity and the identification of the most favorable reaction pathways. researchgate.net
Investigation of Regioselectivity in Cycloaddition Reactions
The formation of a substituted pyrazole like this compound often involves the reaction of a substituted hydrazine (B178648) (e.g., 2-nitrophenylhydrazine) with a suitable three-carbon building block. mdpi.com When the building block is unsymmetrical, the reaction can potentially lead to two different regioisomers. For example, the Knorr pyrazole synthesis involving an unsymmetrical 1,3-diketone and a substituted hydrazine can yield a mixture of products. nih.gov
1,3-dipolar cycloaddition is another powerful method for pyrazole synthesis, where a 1,3-dipole (like a nitrile imine) reacts with a dipolarophile (like an alkene or alkyne). nih.govrsc.org The regioselectivity of this reaction—that is, which end of the dipole adds to which end of the dipolarophile—is a critical aspect that can be rationalized and predicted using theoretical models. mdpi.com
Two primary theoretical frameworks are used to analyze regioselectivity:
Frontier Molecular Orbital (FMO) Theory: This model examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction is favored when the energy gap between the HOMO of one reactant and the LUMO of the other is small. Regioselectivity is predicted by matching the orbital lobes with the largest coefficients. The reaction proceeds through the transition state that maximizes the favorable orbital interactions.
Distortion/Interaction Model (also known as the Activation Strain Model): This model deconstructs the activation energy of the reaction into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the favorable interactions between the distorted molecules in the transition state. acs.org Often, the regioselectivity is controlled by the pathway that minimizes the destabilizing distortion energy, particularly the energy needed to bend the 1,3-dipole. acs.org
Theoretical investigations have shown that for many 1,3-dipolar cycloadditions, the distortion energy, rather than FMO interactions, is the dominant factor controlling reactivity and selectivity. acs.org By calculating the transition state structures and energies for all possible regioisomeric pathways, computational chemistry can accurately predict the experimentally observed product. mdpi.com
Calculation of Activation Energies and Reaction Profiles
Computational chemistry allows for the detailed mapping of a reaction's entire energy landscape, known as the reaction profile. This profile plots the potential energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. alrasheedcol.edu.iq
The key steps in calculating a reaction profile for pyrazole formation are:
Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State (TS) Searching: The structure of the transition state—the highest energy point along the reaction coordinate—is located. This is a critical step, as the energy of the TS determines the reaction rate.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming of the new C-N bond).
Energy Calculation: High-level theoretical methods are used to calculate the single-point energies of all structures to obtain accurate activation energies (the energy difference between the reactants and the transition state) and reaction energies (the energy difference between reactants and products).
For the synthesis of pyrazoles via 1,3-dipolar cycloaddition, calculations show a concerted mechanism where the two new sigma bonds are formed simultaneously, though not necessarily to the same extent at the transition state. nih.govacs.org By comparing the calculated activation energies for competing pathways (e.g., leading to different regioisomers), the favored product can be determined. The pathway with the lowest activation energy will be the fastest and thus yield the major product. Such calculations have been successfully applied to explain the regioselectivity in numerous pyrazole syntheses. mdpi.commdpi.com
| Step | Computational Task | Purpose | Key Output |
|---|---|---|---|
| 1 | Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | Optimized 3D coordinates, electronic energy. |
| 2 | Transition State Search (e.g., QST2/3, Berny) | Locate the saddle point on the potential energy surface connecting reactants and products. | Transition state geometry. |
| 3 | Frequency Analysis | Characterize stationary points and calculate zero-point vibrational energies (ZPVE). | Vibrational frequencies (one imaginary frequency for a TS). |
| 4 | Energy Profile Construction | Calculate relative energies of all points along the reaction coordinate. | Activation Energy (ΔE‡), Reaction Energy (ΔErxn). |
Theoretical Chemistry of Nitroaromatic Heterocycles: General Principles
Nitroaromatic heterocycles, such as this compound, are a class of compounds whose chemical behavior is governed by the interplay between an electron-rich heterocyclic ring and one or more strongly electron-withdrawing nitro groups. Theoretical chemistry provides the tools to understand and quantify the electronic properties that dictate their reactivity, stability, and potential applications. researchgate.net
The presence of nitro (NO₂) groups profoundly influences the electronic structure of the aromatic system. Key theoretical principles include:
Inductive and Resonance Effects: The nitro group is a powerful electron-withdrawing group through both the inductive effect (electronegativity of N and O atoms pulling electron density through sigma bonds) and the resonance effect (delocalization of pi-electrons from the ring into the nitro group). This significantly reduces the electron density on the attached aromatic rings.
Molecular Orbitals (HOMO-LUMO): The electron-withdrawing nature of the nitro groups lowers the energy of both the HOMO and, more significantly, the LUMO. researchgate.net A low-energy LUMO makes the molecule a better electron acceptor and more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter related to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For nitroaromatic heterocycles, regions near the nitro group oxygens will be strongly negative (red/yellow), indicating sites favorable for electrophilic attack, while the aromatic ring carbons and hydrogens will be relatively positive (blue/green), indicating susceptibility to nucleophilic attack.
Aromaticity: The pyrazole ring is an aromatic heterocycle. The introduction of nitrophenyl substituents can modulate this aromaticity. Theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity and how it is affected by the electron-withdrawing substituents.
Structural Effects: The steric repulsion between the ortho-nitro group on the 2-nitrophenyl ring and the pyrazole ring forces a non-planar conformation. d-nb.info As seen in crystal structures of related compounds like 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine, the benzene and pyrazole rings are often significantly twisted out of plane (e.g., by 78.2°). d-nb.info This twisting disrupts π-conjugation between the rings, which has significant consequences for the molecule's electronic and optical properties. Computational geometry optimization accurately predicts these preferred conformations.
These theoretical principles are crucial for understanding the properties of compounds like this compound. For instance, the reduced electron density on the rings makes electrophilic substitution reactions more difficult than on unsubstituted benzene or pyrazole. The strong polarization and presence of multiple nitro groups are also features studied in the context of energetic materials, where properties like electron delocalization and the polarization of the nitro groups are correlated with impact sensitivity. chemrxiv.org Computational studies on related nitroimidazoles have shown that the 2-nitroimidazole (B3424786) moiety largely determines the spectroscopic properties of its derivatives, a principle likely applicable to nitrophenyl pyrazoles as well. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Derivatives
Impact of Substitution Patterns on the Pyrazole (B372694) Ring and Phenyl Moieties
The substitution, replacement, or removal of functional groups on a pyrazole ring is pivotal for influencing the diverse molecular interactions, efficacy, and potency of its analogs. nih.gov The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and drug-like properties. mdpi.com The substitution patterns on both the pyrazole ring and the associated phenyl moieties significantly dictate the compound's biological and chemical characteristics. nih.govresearchgate.net
The reactivity of the pyrazole ring is heavily influenced by its substitution pattern. The amphoteric nature of pyrazoles makes them susceptible to protonation or deprotonation, which alters the ring's nucleophilicity. nih.gov Electron-donating groups, for instance, have been shown to increase the acidity of the pyrrole-like NH group. nih.gov The positions on the pyrazole ring exhibit different reactivities; the N1, N2, and C4 positions are nucleophilic, while the C3 and C5 positions are electrophilic. nih.gov
On the phenyl moieties, the position of substituents is equally critical. For example, in a series of benzimidazole–pyrazole hybrids, an ortho-hydroxyl group on the phenyl ring was implicated in hydrogen bonding with the H+/K+ ATPase proton pump. nih.gov The replacement of this hydroxyl group with a methoxy (B1213986) group resulted in a loss of binding affinity. nih.gov Similarly, studies on pyrazole compounds with fluorine substitutions on the phenyl ring demonstrated that the position of the fluorine atom (ortho, meta, or para) influenced the antinociceptive effect and the interaction with opioid receptors and acid-sensing ion channels. nih.gov
A quantitative analysis of 1551 pyrazole derivatives from the National Cancer Institute (NCI) database highlighted the prevalence and impact of various substitution patterns on anti-proliferative potential. researchgate.net The study revealed that different substitution patterns lead to varied biological activities. researchgate.net
Table 1: Effect of Phenyl Ring Substitution on Receptor Binding Affinity
| Compound | Substitution on Phenyl Ring | Receptor Interaction | Reference |
|---|---|---|---|
| Benzimidazole-pyrazole hybrid | ortho-hydroxyl | Hydrogen bonding with H+/K+ ATPase | nih.gov |
| Fluorinated pyrazole | para-fluoro | Improved interaction with peripheral opioid receptors | nih.gov |
| Fluorinated pyrazole | ortho-fluoro | Reduced affinity for ASIC-1α channel | nih.gov |
Influence of Nitro Group Position and Number on Molecular Properties and Interactions
The introduction of nitro groups onto the pyrazole ring and its substituents is a common strategy to modulate the molecule's properties, particularly in the field of energetic materials. researchgate.netnih.gov The number and position of nitro groups have a profound effect on characteristics such as density, thermal stability, and oxygen balance. nih.gov
The pyrazole ring can be functionalized at the C3, C4, C5, and N1 positions. researchgate.net Increasing the number of nitro groups generally enhances the density and energetic performance of the resulting compound. nih.gov For instance, a pyrazole compound with seven nitro groups, 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, exhibits exceptional physicochemical properties, including a high calculated density and a positive oxygen balance. researchgate.net The introduction of polynitromethyl groups (like trinitromethyl and dinitromethyl) is an effective method for increasing the nitro group count. nih.gov
The position of the nitro group is crucial and can determine the selectivity of chemical reactions. researchgate.net For example, the nitration of N-unsubstituted pyrazoles typically yields 4-nitro products. researchgate.net However, the presence of other substituents can direct the nitro group to different positions. researchgate.net In the case of N-aryl-4-bromopyrazoles, nitration can occur on the aryl substituent in addition to the pyrazole ring. researchgate.net
Studies on N1-aryl substituted-2-pyrazolines with nitro groups on the phenyl ring (4-nitrophenyl, 2,4-dinitrophenyl, and 2,4,6-trinitrophenyl) have provided detailed crystallographic data, revealing how the nitro group's position influences the molecular structure and packing. acs.org Furthermore, research on novel tetrasubstituted pyrazole derivatives with a nitro substituent on the A-phenol ring showed that the introduction of a nitro group generally benefits their ERβ binding abilities. nih.gov Specifically, a 2-nitrophenol (B165410) derivative was found to bind effectively to both estrogen receptor subtypes ERα and ERβ. nih.gov The emission properties of some complex molecules can also be controlled by the position of the nitro group; when nitro groups are adjacent to a lactam moiety, the emission can be negligible due to a loss of planarity from coulombic repulsion. rsc.org
Table 2: Properties of Highly Nitrated Pyrazole Derivatives
| Compound | Number of Nitro Groups | Key Property | Reference |
|---|---|---|---|
| 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 7 | High density (2.04 g cm⁻³), Positive oxygen balance | researchgate.net |
| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | 3 on ring/substituent | High density, close to RDX | nih.gov |
| 3-nitro-4-dinitromethyl-2H-pyrazole salt (7a) | 3 on ring/substituent | Highest density among compared derivatives | nih.gov |
Stereoelectronic Properties and Their Correlation with Molecular Behavior
The stereoelectronic properties of pyrazole derivatives are fundamental to understanding their reactivity and interactions at a molecular level. These properties arise from the spatial arrangement of orbitals and the distribution of electron density within the molecule.
The tautomerism of pyrazoles, which involves the migration of a proton between the two nitrogen atoms, is a key aspect of their structure and is influenced by electronic effects of the substituents. nih.govresearchgate.net Electron-donating substituents at the C3 position tend to lower the energy barrier for proton transfer. nih.gov Conversely, electron-withdrawing groups like BH, CFO, COOH, and CHO have been found to stabilize the C5-tautomer. researchgate.net The electronic properties of pyrazole-derived N-heterocyclic carbenes (NHCs) have been evaluated using NMR spectroscopy, which showed that 13C NMR chemical shifts are highly sensitive to subtle structural modifications, allowing for fine differentiation of their electronic characteristics. scite.ai
Rational Design Strategies for Advanced Pyrazole Frameworks
The rational design of novel pyrazole-based compounds is a cornerstone of modern medicinal chemistry and materials science. nih.govfrontiersin.org This approach leverages an understanding of SAR to synthesize molecules with enhanced biological activities or specific physical properties. frontiersin.org The modification of functional groups through substitution, addition, or removal is an effective strategy for designing biologically important analogs. nih.govfrontiersin.org
In the context of drug discovery, the pyrazole scaffold is considered a "privileged structure" and is a key component in various protein kinase inhibitors (PKIs). mdpi.com For instance, in the development of Aurora kinase inhibitors, the pyrazole ring was found to fit into the extended-hinge region of the enzyme, highlighting its importance for inhibitory potency. mdpi.com Computational methods such as molecular docking and deep learning are increasingly integrated with synthetic strategies to accelerate the discovery process. nih.gov For example, a library of over 60,000 pyrazole-based structures was generated and screened virtually to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Rational design also involves creating hybrid molecules that combine the pyrazole core with other pharmacologically active moieties. nih.gov For example, benzimidazole–pyrazole hybrids have been designed as potential anti-ulcer agents. nih.gov The design process often involves iterative cycles of synthesis and biological evaluation to optimize the lead compounds. nih.govnih.gov Structure-activity relationship studies are crucial in this process, as they provide insights into how different structural modifications affect the desired activity. nih.govnih.gov
Table 3: Examples of Rationally Designed Pyrazole Derivatives
| Designed Compound Class | Target/Application | Design Strategy | Reference |
|---|---|---|---|
| Pyrazole-based SARS-CoV-2 Mpro inhibitors | Antiviral | Combinatorial chemistry, molecular docking, deep learning | nih.gov |
| Benzimidazole-pyrazole hybrids | Anti-ulcer (H+/K+ ATPase inhibition) | Molecular hybridization | nih.gov |
| Pyrazole-based Protein Kinase Inhibitors | Anticancer | Scaffold hopping and optimization for enzyme active site | mdpi.com |
| 3,5-diaryl-1H-pyrazoles | Antitubercular (arylamine N-acetyltransferase inhibitors) | SAR-guided synthesis and evaluation | globalresearchonline.net |
Advanced Applications and Research Frontiers in Materials Science
Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry
Pyrazole and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of pyridine-like nitrogen atoms that can readily coordinate with a wide range of metal ions. researchgate.netresearchgate.netresearchgate.net The coordination chemistry of pyrazole-derived ligands is extensive, leading to the formation of diverse metal complexes with varying geometries and nuclearities. researchgate.netresearchgate.netresearchgate.net The specific substituents on the pyrazole ring play a crucial role in modulating the electronic properties and steric environment of the resulting metal complexes, thereby influencing their catalytic, magnetic, and optical properties. researchgate.netrsc.org
While there is a substantial body of research on the coordination of nitrophenyl-pyrazole derivatives with transition metals like palladium, showcasing their application in catalysis, specific studies detailing the coordination behavior of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole are not extensively documented in the current scientific literature. researchgate.net However, based on the known coordination modes of related compounds, it can be inferred that this compound could act as a monodentate ligand through one of its pyrazole nitrogen atoms. The presence of the nitro groups would significantly influence the electron density on the pyrazole ring, potentially affecting the strength and nature of the metal-ligand bond.
Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands
| Ligand | Metal Ion | Coordination Mode | Resulting Complex Application |
| 3,5-dimethyl-1H-pyrazole-1-carboxamidine | Co(II), Ni(II) | Bidentate | Thermal analysis |
| Pyrazol-4-yl nitronyl nitroxide | Ni(II), Co(II) | Monodentate | Magnetic materials |
| Nitrophenylpyrazole derivatives | Pd(II) | Monodentate | Catalysis (Mizoroki–Heck reaction) |
This table presents data for related pyrazole compounds to illustrate the coordination potential, as specific data for this compound is not available in the searched literature.
Integration into Metal-Organic Frameworks (MOFs) for Functional Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tailorability of both the metal nodes and the organic linkers allows for the design of MOFs with specific pore sizes, shapes, and functionalities for applications in gas storage, separation, catalysis, and sensing. digitellinc.comnih.govresearchgate.net Pyrazole-based ligands, particularly those with carboxylate functionalities, have been successfully employed as organic linkers in the synthesis of robust and functional MOFs. researchgate.net
The integration of pyrazole moieties into the MOF structure can impart desirable properties, such as enhanced thermal and chemical stability, and can introduce active sites for specific applications. For instance, pyrazole-dicarboxylate based MOFs have demonstrated high efficiency in the selective capture of formaldehyde. researchgate.net While the direct use of this compound as a primary linker in MOF synthesis has not been reported, its structure suggests potential as a co-ligand or for post-synthetic modification of MOFs. The nitro groups could serve as functional sites for selective adsorption or as precursors for further chemical transformations within the MOF pores. Research on energetic MOFs has utilized polynitro-pyrazole derivatives, indicating a potential direction for future investigations into materials with high energy density. rsc.org
Development of Pyrazole-Containing Polymers for Tailored Material Properties
The incorporation of pyrazole units into polymer backbones can significantly enhance the thermal stability, mechanical strength, and optical properties of the resulting materials. rsc.org Pyrazole-containing polymers have been synthesized through various polymerization techniques, leading to materials with tailored properties for a range of applications. These polymers often exhibit high thermal stability due to the aromatic nature of the pyrazole ring. rsc.org
Although the polymerization of this compound has not been specifically described, the broader class of pyrazole-containing polymers has been explored. For instance, porous organic polymers (POPs) containing pyrazole units have been developed for applications such as iodine capture and catalysis. rsc.org In these materials, the pyrazole groups contribute to the porous structure and provide active sites for interactions with guest molecules. The presence of nitro groups in this compound could further enhance the functionality of such polymers, potentially leading to materials with applications in areas like nitroaromatic compound sensing or catalysis.
Research into Advanced Optical Materials (e.g., Deuteration Strategies for Absorption Suppression)
Pyrazole derivatives have garnered attention for their potential in advanced optical materials, particularly in the field of nonlinear optics. The non-centrosymmetric nature of certain pyrazole derivatives, combined with the presence of electron-donating and electron-withdrawing groups, can lead to significant second-order nonlinear optical responses.
While specific research on the optical properties of this compound is limited, a study on the related compound 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) has demonstrated its interesting photophysical characteristics. researchgate.net NPP exhibits distinct absorption and fluorescence bands, and its optical properties are influenced by the solvent environment. researchgate.net
A significant challenge in the application of organic materials in nonlinear optics is the absorption of light at the desired operational wavelengths. One strategy to mitigate this is through deuteration, where hydrogen atoms at specific molecular positions are replaced with deuterium. This isotopic substitution can shift the vibrational overtones of C-H bonds to lower energies, thereby reducing absorption in the near-infrared region. While this strategy has been successfully applied to other organic nonlinear optical materials, there is no specific literature available on the deuteration of this compound for absorption suppression.
Pyrazole Derivatives as Components in Chemosensors
The ability of the pyrazole ring to act as a signaling unit and a binding site has made pyrazole derivatives attractive candidates for the development of chemosensors. nih.gov These sensors can detect a variety of analytes, including metal ions and anions, through changes in their optical or electrochemical properties. nih.govsemanticscholar.orgias.ac.in The selectivity and sensitivity of these chemosensors can be fine-tuned by modifying the substituents on the pyrazole core. nih.gov
Nitrophenyl-pyrazole derivatives have been specifically investigated as colorimetric chemosensors for anions. semanticscholar.orgias.ac.in For example, certain 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate derivatives exhibit a distinct color change in the presence of fluoride (B91410) ions. semanticscholar.orgias.ac.in This sensing mechanism is often based on hydrogen bonding interactions between the pyrazole derivative and the target anion, which perturbs the electronic structure of the molecule and leads to a change in its absorption spectrum. semanticscholar.orgias.ac.in
Table 2: Research Findings on Pyrazole-Based Chemosensors
| Pyrazole Derivative | Target Analyte | Sensing Mechanism | Observable Change |
| 4-[(4-nitro-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate | Fluoride ions | Hydrogen bonding | Color change (yellow to dark purple) |
| 4-[2,4-dinitro-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate | Acetate, dihydrogen phosphate, and fluoride ions | Hydrogen bonding | Color change |
| Imine based 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu(II) ions | Complexation | Colorimetric change |
This table presents data for related nitrophenyl-pyrazole compounds to illustrate the principles of chemosensor design, as specific data for this compound is not available in the searched literature.
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies for Nitroaryl Pyrazoles
The synthesis of nitroaryl pyrazoles, including 4-nitro-1-(2-nitrophenyl)-1H-pyrazole, has traditionally relied on methods that may involve harsh reagents and generate significant waste. The future of synthesizing these compounds lies in the adoption of green and sustainable chemistry principles. researchgate.netnih.gov The focus is shifting towards methodologies that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.gov
Emerging research is exploring several innovative techniques:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. researchgate.netnih.gov Applying microwave irradiation to the cyclocondensation reactions required for pyrazole (B372694) synthesis could offer a more energy-efficient pathway. researchgate.net
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions under milder conditions, reducing the need for high temperatures and potentially hazardous solvents. researchgate.netekb.eg
Recyclable Catalysts: The development and use of recyclable catalysts, such as magnetic nanoparticles, are gaining traction. researchgate.netoiccpress.com These catalysts offer the dual benefits of high efficiency and simple, eco-friendly recovery and reuse, minimizing waste. oiccpress.com
Green Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or bio-solvents is a key area of focus for the sustainable synthesis of pyrazole derivatives. researchgate.netnih.gov
| Methodology | Principle | Potential Advantages for Nitroaryl Pyrazole Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, increased yields, improved energy efficiency. | researchgate.netnih.gov |
| Ultrasound Irradiation (Sonication) | Employs acoustic cavitation to enhance chemical reactivity. | Milder reaction conditions, avoidance of high temperatures, operational simplicity. | researchgate.netekb.eg |
| Reusable Catalysis (e.g., Magnetic Nanoparticles) | Uses catalysts that can be easily separated from the reaction mixture and reused. | Reduced catalyst waste, lower operational costs, environmentally benign. | researchgate.netoiccpress.com |
| Mechanochemical Activation (Grinding) | Induces reactions by mechanical force in the absence of bulk solvents. | Solvent-free conditions, high efficiency, and reduced waste generation. | nih.gov |
Future work will likely focus on adapting these general green strategies specifically for the regioselective synthesis of complex nitroaryl pyrazoles, aiming to create pathways that are both economically viable and environmentally responsible.
Advancements in Multiscale Computational Modeling and Predictive Capabilities
Computational chemistry offers powerful tools to predict the molecular properties and reactivity of compounds like this compound before synthesis, saving time and resources. Density Functional Theory (DFT) is a key method used to analyze molecular structures, spectroscopic properties, and electronic charge distributions. nih.gov
Future research will leverage these computational approaches to:
Predict Physicochemical Properties: Advanced modeling can forecast properties such as solubility, stability, and electronic behavior, which are crucial for designing applications. mdpi.com
Simulate Reactivity: By calculating frontier orbital energies (HOMO-LUMO gaps) and mapping the molecular electrostatic potential (MEP), researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic functionalization. nih.gov For pyrazole derivatives containing nitro groups, MEP analysis often indicates these groups are centers for electrophilic interactions. nih.gov
Explore Nonlinear Optical (NLO) Properties: The presence of electron-donating (pyrazole ring) and electron-withdrawing (nitroaryl) systems suggests potential for NLO applications. Computational studies can calculate hyperpolarizability (β₀), a key NLO parameter. Studies on similar pyrazoles have shown that the presence of nitro groups can enhance NLO properties, making them potential candidates for new materials. nih.gov
| Property | Computational Method | Significance | Reference |
|---|---|---|---|
| Energy Gap (ΔEg) | DFT (HOMO-LUMO analysis) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for intermolecular interactions and reactions. | nih.gov |
| Hyperpolarizability (β₀) | DFT | Measures the nonlinear optical response of a molecule; higher values indicate better NLO performance. | nih.gov |
| Binding Affinity | Molecular Docking | Predicts the strength of interaction between the molecule and a biological target (e.g., an enzyme or receptor). | nih.gov |
The integration of machine learning with these computational models represents a frontier for predicting the properties of vast libraries of virtual pyrazole derivatives, accelerating the discovery of molecules with desired functions.
Exploration of Novel Pyrazole Scaffolds for Diverse Research Applications
The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.commdpi.com The this compound structure serves as an excellent starting point for the development of novel, more complex scaffolds.
Future research directions in this area include:
Post-Synthetic Functionalization: The nitro groups on the phenyl rings are versatile functional handles. They can be reduced to amino groups, which can then be used in a variety of coupling reactions (e.g., amidation, sulfonamidation) to build more complex molecules. This opens the door to creating libraries of derivatives for screening in drug discovery and materials science.
Bioisosteric Replacement: The pyrazole ring itself is a versatile bioisostere for other chemical groups, and its substitution pattern greatly affects biological activity. mdpi.com By systematically modifying the substituents on the this compound framework, researchers can fine-tune its properties to target specific enzymes or receptors. nih.gov
Development of Energetic Materials: Nitrated pyrazoles are a class of energetic materials known for high density, thermal stability, and significant heat of formation. mdpi.comnih.gov The high nitrogen content and presence of nitro groups in this compound make its scaffold a candidate for the design of new, potentially insensitive high-energy materials. nih.gov
The strategic modification of this core structure could lead to the discovery of next-generation kinase inhibitors, novel agrochemicals, or advanced materials with tailored electronic properties. mdpi.comlifechemicals.com
Interdisciplinary Research Integrating Pyrazole Chemistry with Emerging Fields
The unique electronic and structural features of this compound make it a candidate for integration into various interdisciplinary fields, bridging chemistry with biology, materials science, and nanotechnology.
Medicinal Chemistry and Chemical Biology: Pyrazole derivatives are central to many approved drugs. nih.gov The specific substitution pattern of this compound could be explored for targeted therapies. For instance, triaryl pyrazoles have been investigated as selective estrogen receptor modulators, and the introduction of a nitro group can significantly alter binding affinity. nih.gov Future work could involve screening this compound and its derivatives against panels of cancer cell lines or as inhibitors for specific protein kinases. mdpi.commdpi.com
Materials Science and Polymer Chemistry: Substituted pyrazoles are used as ligands for transition metals in catalysis and in the development of polymers. lifechemicals.com The electron-poor nature of this dinitrophenyl-substituted pyrazole could be harnessed to create novel coordination polymers or functional materials with specific electronic or photophysical properties.
Supramolecular Chemistry: Pyrazole-containing compounds can act as receptors capable of complexing with other molecules. lifechemicals.com The potential for hydrogen bonding and π-π stacking interactions, influenced by the nitro groups, could be exploited in the design of novel chemosensors or self-assembling molecular systems.
The convergence of pyrazole chemistry with these advanced fields promises to unlock new applications and fundamental scientific insights, driven by the versatile and tunable nature of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-nitro-1-(2-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : Multi-component reactions (MCRs) using arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions are effective for synthesizing highly functionalized pyrazole derivatives. For example, a four-component reaction in THF/water at 50°C for 16 hours yielded a 61% product after column chromatography . Direct C-H arylation of pre-synthesized 4-nitropyrazoles (e.g., 4-nitro-1-(p-tolyl)-1H-pyrazole) with aryl halides using Pd catalysts and ligands like XPhos can also introduce substituents. Optimization parameters include temperature, solvent, and stoichiometry of reagents (see Table 5.2.1 in ).
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomeric forms and dihedral angles between aromatic rings. For instance, weak C–H⋯O/N hydrogen bonds in the crystal lattice can stabilize molecular packing . Spectroscopic techniques like -NMR and -NMR should focus on nitro group environments (δ ~8.3 ppm for aromatic protons adjacent to nitro groups) and coupling constants to confirm substitution patterns .
Advanced Research Questions
Q. How do competing directing groups influence regioselectivity in C-H functionalization of 4-nitropyrazoles?
- Methodology : The nitro group and adjacent nitrogen atoms in 4-nitropyrazole act as competing directing groups. Systematic screening of transition-metal catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) is necessary to control regioselectivity. For example, Pd-catalyzed arylation of 4-nitro-1-(2-phenylethyl)-1H-pyrazole with aryl sulfonates achieved 64% yield at 120°C in toluene, emphasizing the role of steric and electronic effects .
Q. What strategies resolve contradictions in crystallographic data for nitro-substituted pyrazoles with multiple aromatic rings?
- Methodology : High-resolution X-ray data (e.g., synchrotron sources) and refinement using software like SHELXL are essential. In one study, dihedral angles between the pyrazole core and nitrophenyl groups varied by up to 45.6°, requiring careful analysis of torsional strain and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Discrepancies in bond lengths may indicate dynamic disorder, which can be addressed by refining anisotropic displacement parameters .
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of nitro-pyrazole derivatives?
- Methodology : Docking studies using AutoDock Vina or Schrödinger Suite should focus on binding affinities to target proteins (e.g., bacterial enzymes). For example, pyrazoline derivatives with nitro groups showed antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL). Molecular dynamics simulations can assess stability of ligand-receptor complexes, with RMSD thresholds <2.0 Å indicating viable interactions .
Q. What synthetic modifications enhance thermal stability in nitro-pyrazole-based energetic materials?
- Methodology : Introducing nitrogen-rich substituents (e.g., 3,4-diamino-1,2,4-triazole) increases thermal robustness. A bis-triazole-pyrazole derivative exhibited a decomposition temperature >250°C due to strong π-π stacking and hydrogen-bonded networks. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for evaluating stability .
Key Recommendations
- Synthetic Challenges : Prioritize Pd-catalyzed C-H activation over classical coupling reactions for regioselective functionalization .
- Analytical Pitfalls : Combine SC-XRD with DFT calculations to resolve crystallographic ambiguities in nitro-substituted systems .
- Biological Studies : Use nitro-to-amine reduction (e.g., H/Pd-C) to generate analogs for structure-activity relationship (SAR) profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
